2-(Vinyloxy)ethanamine

Description

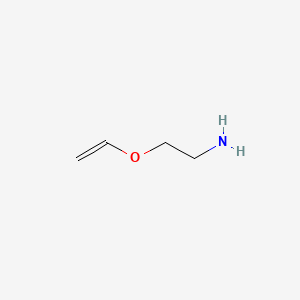

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethenoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-6-4-3-5/h2H,1,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYHHQSTMVVZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26568-78-5 | |

| Details | Compound: Ethanamine, 2-(ethenyloxy)-, homopolymer | |

| Record name | Ethanamine, 2-(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26568-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80985366 | |

| Record name | 2-(Ethenyloxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-29-0, 6680-12-2 | |

| Record name | 2-Aminoethyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethenyloxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Vinyl Ether Chemistry and Its Relevance in Organic Synthesis

Vinyl ethers are a class of organic compounds characterized by a vinyl group (CH₂=CH-) directly attached to an oxygen atom. fiveable.meontosight.ai This structural feature imparts high reactivity, making them valuable monomers in the synthesis of polymers. fiveable.me The vinyl group allows vinyl ethers to participate in chain-growth polymerization, leading to the formation of high-molecular-weight polymers with diverse applications in adhesives, coatings, and plastics. fiveable.me

The synthesis of vinyl ethers can be achieved through various methods, including the Reppe synthesis, which involves the reaction of alcohols with acetylene (B1199291). fiveable.me Other synthetic routes include elimination reactions, olefination of carbonyl compounds, and addition of alcohols to alkynes. thieme-connect.comresearchgate.net In organic synthesis, vinyl ethers are not only used as monomers but also as starting materials for a range of transformations like Claisen rearrangements, cycloadditions, and hydroformylations. orgsyn.org The development of new catalytic methods, such as iridium-catalyzed vinyl transfer from vinyl esters to alcohols, has further expanded the utility of vinyl ethers in synthetic chemistry. orgsyn.org

Structural Features and Reactive Capabilities of 2 Vinyloxy Ethanamine

2-(Vinyloxy)ethanamine possesses a unique molecular architecture that combines a vinyl ether moiety and a primary amine group, separated by an ethyl bridge. smolecule.com This combination of functional groups dictates its chemical behavior and reactivity.

Key Structural and Chemical Properties:

| Property | Value |

| Molecular Formula | C₄H₉NO nih.gov |

| Molecular Weight | 87.12 g/mol nih.gov |

| Boiling Point | 113-116 °C lookchem.com |

| Density | 0.908 g/mL at 20 °C lookchem.com |

| Flash Point | 29 °C lookchem.com |

The vinyl ether group is susceptible to polymerization and can undergo esterification under acidic conditions. smolecule.com The primary amine group, on the other hand, can act as a nucleophile, reacting with various electrophiles. smolecule.com This dual reactivity allows 2-(Vinyloxy)ethanamine to be a versatile intermediate in the synthesis of a variety of compounds, including heterocyclic structures and polymers. lookchem.com

Historical Context and Evolution of Research on Vinyloxy Functionalized Amines

The study of vinyl ethers dates back to the late 19th century, with initial reports on their synthesis and polymerization appearing in 1877. researchgate.net Over the following century, extensive research led to the development of numerous methods for their production. researchgate.net The exploration of vinyloxy-functionalized amines is a more recent development within this broader field.

Early research into related compounds, such as O-(2-(vinyloxy)ethyl)hydroxylamine, emerged in the early 2010s in the context of pharmaceutical research, specifically in the development of mitogen-activated protein kinase (MEK) inhibitors. smolecule.com The synthesis of such compounds highlighted the utility of the vinyloxy group in creating novel molecular scaffolds. smolecule.com Research on bis(2-(vinyloxy)ethyl)amine has demonstrated its use in the synthesis of pyrimidine (B1678525) derivatives with potential anti-inflammatory and analgesic activities. researchgate.net The evolution of synthetic methodologies, including the use of calcium carbide as a safer alternative to acetylene (B1199291) gas for vinylation, has facilitated the synthesis of a wider range of vinyloxy-functionalized compounds, including amines. mdpi.com

Significance of 2 Vinyloxy Ethanamine Derivatives in Advanced Chemical Disciplines

The unique properties of 2-(Vinyloxy)ethanamine make its derivatives valuable in several advanced chemical disciplines.

Pharmaceutical Development: The amine functionality allows for its use as a building block in the synthesis of various pharmaceutical agents. smolecule.com Derivatives of related vinyloxy compounds have been investigated for their potential in treating neurological and infectious diseases. smolecule.com The pyrimidine (B1678525) derivatives synthesized from the related bis(2-(vinyloxy)ethyl)amine have shown promise as anti-inflammatory and analgesic agents. researchgate.net

Polymer Chemistry: The polymerizable nature of the vinyl ether group makes 2-(Vinyloxy)ethanamine a useful monomer for creating specialty polymers and materials with specific properties. smolecule.comlookchem.com These polymers find applications in coatings, adhesives, and ion exchange resins. ontosight.ailookchem.com

Organic Synthesis: In organic synthesis, it serves as a versatile intermediate for creating more complex molecules. smolecule.com The presence of both a nucleophilic amine and a reactive vinyl group allows for a variety of chemical transformations. smolecule.com

Materials Science: The ability of its derivatives to form cross-linked networks contributes to their use in developing materials with enhanced durability, flexibility, and chemical resistance. lookchem.com Amine-functionalized materials are also being explored for applications in gas separation membranes. mdpi.com

Scope and Objectives of Academic Inquiry into the Compound

Current and future academic inquiry into 2-(Vinyloxy)ethanamine and its derivatives is focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers continue to explore more efficient, selective, and sustainable methods for the synthesis of 2-(Vinyloxy)ethanamine and its derivatives. ijrpr.com

Exploration of Polymerization and Material Properties: A significant area of research involves the polymerization of 2-(Vinyloxy)ethanamine and the characterization of the resulting polymers to understand their physical and chemical properties for various applications. fiveable.meontosight.ai

Investigation of Biological Activity: The synthesis and biological evaluation of new derivatives of 2-(Vinyloxy)ethanamine are ongoing, with the aim of discovering new therapeutic agents. researchgate.net

Applications in Catalysis and Separation: The amine functionality suggests potential applications in catalysis and as a component in materials for separation processes, such as CO₂ capture. mdpi.com

Synthetic Routes to 2-(Vinyloxy)ethanamine and its Analogs Explored

The synthesis of 2-(vinyloxy)ethanamine and related amino-vinyl ethers is a significant area of research, with various methodologies developed to achieve these versatile compounds. These molecules serve as important building blocks in organic synthesis and polymer chemistry. This article details the primary synthetic strategies, including direct and indirect routes, as well as purification techniques.

Advanced Spectroscopic and Computational Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-(Vinyloxy)ethanamine, offering non-destructive and highly detailed information about the molecular structure at the atomic level. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the identity and purity of starting materials and products.

The unambiguous structural confirmation of 2-(Vinyloxy)ethanamine is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The unique chemical environment of each proton and carbon atom results in a distinct resonance signal, whose chemical shift, multiplicity (splitting pattern), and integration provide a complete picture of the molecular framework.

The ¹H NMR spectrum is particularly informative. The vinyl group (CH₂=CHO-) gives rise to a characteristic set of signals in the downfield region, typically presenting as a system of doublets of doublets due to geminal, cis, and trans couplings. The protons of the ethyl bridge (-O-CH₂-CH₂-N-) and the amine group (-NH₂) produce signals in the aliphatic region. The ¹³C NMR spectrum complements this by showing distinct signals for the sp²-hybridized carbons of the vinyl group and the sp³-hybridized carbons of the ethyl bridge. The combination of these spectroscopic data allows for the unequivocal verification of the compound's structure.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Data for 2-(Vinyloxy)ethanamine Moiety Data are representative and may vary based on solvent and experimental conditions.

| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H₂C= | ¹H | ~4.0 - 4.4 | dd | Jgem, Jcis, Jtrans |

| =CHO- | ¹H | ~6.3 - 6.6 | dd | Jcis, Jtrans |

| -O-CH₂- | ¹H | ~3.7 - 3.9 | t | Jvicinal |

| -CH₂-N- | ¹H | ~2.8 - 3.0 | t | Jvicinal |

| H₂N- | ¹H | ~1.5 - 2.5 | br s | - |

| H₂C = | ¹³C | ~86 - 88 | - | - |

| =C HO- | ¹³C | ~150 - 152 | - | - |

| -O-C H₂- | ¹³C | ~65 - 68 | - | - |

NMR spectroscopy is a powerful tool for the real-time monitoring of chemical reactions involving 2-(Vinyloxy)ethanamine. azom.commagritek.com By acquiring spectra at regular intervals, researchers can track the consumption of reactants and the formation of products, providing valuable kinetic data. magritek.com This can be performed by taking aliquots from the reaction mixture or, more advancedly, by using a flow-NMR setup where the reaction mixture is continuously passed through the spectrometer. nih.govresearchgate.net

This technique is particularly useful for identifying transient intermediates that may not be isolable. For instance, in the cationic polymerization of vinyl ethers like isobutyl vinyl ether, in-situ NMR has been used to directly observe the formation and equilibrium of carbocationic species that propagate the polymerization. acs.org A similar approach could be applied to reactions of 2-(Vinyloxy)ethanamine, where changes in the chemical shifts of the vinyl protons would indicate the progression of reactions at the double bond, while shifts in the signals of the ethylamine moiety would track transformations involving the amine group. The appearance and disappearance of new sets of signals over time can help elucidate complex reaction mechanisms. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hybrid technique for the analysis of reaction mixtures containing 2-(Vinyloxy)ethanamine and other volatile components. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the components of a reaction mixture are volatilized and separated as they pass through a capillary column. researchgate.net The time it takes for a compound to travel through the column is its retention time, a characteristic property that aids in its identification. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint based on the mass-to-charge ratio of the fragments, allowing for definitive structural identification. nih.gov

This method allows for the qualitative identification of all volatile species in the reaction mixture, including the starting material, the desired product, and any solvents or reagents. Furthermore, by integrating the area under each chromatographic peak, GC-MS can be used for quantitative analysis. researchgate.net This allows researchers to determine the conversion of the starting material, the yield of the product, and the relative ratios of different components, which is crucial for optimizing reaction conditions.

A significant advantage of GC-MS is its high sensitivity, which enables the detection and identification of minor components and trace impurities in a sample. nih.gov This is critical for understanding side reactions and characterizing the purity of the synthesized 2-(Vinyloxy)ethanamine. For example, in the synthesis of the related compound 2-(vinyloxy)ethanol from ethylene glycol and acetylene (B1199291), a potential byproduct is ethylene glycol divinyl ether, which forms if both hydroxyl groups react. Similarly, in the synthesis of 2-(Vinyloxy)ethanamine, GC-MS could be used to identify byproducts such as unreacted starting materials or compounds resulting from polymerization or other side reactions of the vinyl or amine groups.

Table 2: Potential Byproducts in 2-(Vinyloxy)ethanamine Synthesis Detectable by GC-MS

| Compound Name | Potential Origin | Role of GC-MS |

|---|---|---|

| Ethanolamine | Unreacted starting material | Quantify reaction completion |

| Bis(2-aminoethyl) ether | Side reaction of ethanolamine | Identify impurity pathway |

| Di(vinyloxyethane) | Polymerization/dimerization of vinyl group | Characterize product stability |

Computational Chemistry and Density Functional Theory (DFT) Studies

Alongside experimental techniques, computational chemistry provides a theoretical framework for understanding the intrinsic properties of 2-(Vinyloxy)ethanamine. Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. youtube.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, a function of just three spatial coordinates. researchgate.netmdpi.com

By solving the Kohn-Sham equations, DFT can be used to predict a wide range of molecular properties for 2-(Vinyloxy)ethanamine. These include:

Optimized Molecular Geometry: Calculating the lowest energy conformation, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Determining the distribution of electron density and identifying the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. mdpi.com

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For 2-(Vinyloxy)ethanamine, this would highlight the nucleophilic character of the amine nitrogen and the electron-rich vinyl double bond.

Reaction Pathways and Transition States: Modeling the energy profile of a potential reaction to calculate activation energies and predict the feasibility of different mechanistic pathways.

Such computational studies offer predictive power, guiding experimental design and helping to rationalize observed chemical behavior without the need for laboratory work. mdpi.com For instance, DFT studies on cyclic vinyl ethers have successfully investigated their lithiation mechanisms, providing results consistent with experimental observations. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving 2-(vinyloxy)ethanamine. Such studies can map out the potential energy surface for its various transformations, identifying the structures of transition states and the associated energy barriers.

For instance, in reactions involving the vinyl group, such as electrophilic additions or cycloadditions, DFT calculations can model the stepwise or concerted nature of the mechanism. The calculations can pinpoint the transition state geometry, revealing the bond-breaking and bond-forming processes at the highest energy point along the reaction coordinate. This allows for a detailed understanding of how the electronic nature of the vinyl ether and the presence of the amino group influence the reaction pathway.

Similarly, for reactions at the amine functionality, such as nucleophilic substitution or acylation, computational models can elucidate the transition states. For example, in an SN2 reaction, the geometry of the pentavalent transition state can be optimized to understand the steric and electronic effects of the vinyloxyethyl substituent on the reaction rate.

Table 1: Hypothetical Transition State Analysis for a Reaction of 2-(Vinyloxy)ethanamine

| Reaction Type | Reactants | Computational Method | Key Findings from Transition State Analysis |

| Electrophilic Addition | 2-(Vinyloxy)ethanamine + H⁺ | DFT (B3LYP/6-31G*) | Asymmetrical protonation of the vinyl double bond, leading to a stabilized carbocation intermediate. The transition state would show an elongated C=C bond and a partially formed C-H bond. |

| Nucleophilic Acylation | 2-(Vinyloxy)ethanamine + Acetyl Chloride | DFT (M06-2X/def2-TZVP) | Formation of a tetrahedral intermediate as the transition state, with the nitrogen atom of the amine attacking the carbonyl carbon. The energy barrier would be influenced by the basicity of the amine. |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are powerful tools for predicting the reactivity and selectivity of 2-(vinyloxy)ethanamine in various chemical transformations. By calculating molecular orbitals and electrostatic potential maps, researchers can identify the most likely sites for electrophilic or nucleophilic attack.

The vinyl ether group, being electron-rich, is susceptible to electrophilic attack. Computational analysis can predict the regioselectivity of such reactions, determining whether an electrophile will add to the α- or β-carbon of the vinyl group. This is often rationalized by examining the relative energies of the possible carbocation intermediates formed during the reaction.

Furthermore, when 2-(vinyloxy)ethanamine reacts with chiral reagents or under the influence of a chiral catalyst, computational methods can be employed to predict the stereochemical outcome. By modeling the transition states leading to different stereoisomers, the energy differences can be calculated to predict which diastereomer or enantiomer will be formed preferentially.

Table 2: Predicted Reactivity and Selectivity for 2-(Vinyloxy)ethanamine

| Reaction Type | Predicted Reactivity | Predicted Regioselectivity | Predicted Stereoselectivity (with chiral catalyst) |

| Hydroboration-Oxidation | High reactivity at the vinyl group. | Anti-Markovnikov addition of boron to the terminal carbon of the vinyl group. | High enantioselectivity can be predicted by modeling transition states with chiral borane reagents. |

| Michael Addition (as nucleophile) | Moderate reactivity of the amine group. | N-alkylation. | The stereochemical outcome would depend on the nature of the chiral Michael acceptor and can be modeled. |

Modeling of Molecular Interactions and Conformational Analysis

The flexibility of the ethyl bridge in 2-(vinyloxy)ethanamine allows for multiple conformational isomers. Understanding the conformational preferences of this molecule is crucial as it can significantly influence its reactivity and interactions with other molecules. Molecular mechanics and DFT calculations can be used to perform a thorough conformational analysis.

By rotating the single bonds in the molecule, a potential energy surface can be generated, identifying the low-energy conformers. These studies can reveal the presence of intramolecular interactions, such as hydrogen bonding between the amine group and the ether oxygen, which can stabilize certain conformations.

Molecular dynamics simulations can provide further insights into the dynamic behavior of 2-(vinyloxy)ethanamine in different solvent environments. These simulations can model how the molecule interacts with solvent molecules and how these interactions influence its conformational equilibrium and reactivity. This is particularly important for understanding its behavior in biological systems or as a monomer in polymerization reactions.

Table 3: Summary of Computational Methods for Characterization

| Analysis Type | Computational Method | Information Gained |

| Reaction Mechanism Elucidation | Density Functional Theory (DFT) | Transition state geometries, activation energies, reaction pathways. |

| Reactivity Prediction | Frontier Molecular Orbital (FMO) Theory, Electrostatic Potential (ESP) Maps | Identification of nucleophilic and electrophilic sites, prediction of reaction rates. |

| Selectivity Prediction | Transition State Modeling (DFT) | Prediction of regiochemical and stereochemical outcomes of reactions. |

| Conformational Analysis | Molecular Mechanics (MM), DFT | Identification of stable conformers, rotational energy barriers, intramolecular interactions. |

| Molecular Interactions | Molecular Dynamics (MD) Simulations | Solvation effects, intermolecular interactions, dynamic conformational behavior. |

Future Research Trajectories and Academic Perspectives

Innovations in Green and Sustainable Synthetic Methodologies for 2-(Vinyloxy)ethanamine

The traditional synthesis of vinyl ethers, often involving the Reppe synthesis with acetylene (B1199291), is effective but faces challenges in terms of sustainability. Future research is geared towards developing greener and more efficient synthetic methodologies for 2-(vinyloxy)ethanamine. A key area of innovation lies in the advancement of catalytic processes that offer higher yields and selectivity under milder reaction conditions. nbinno.com

Furthermore, the principles of green chemistry are driving the exploration of bio-based feedstocks. nbinno.com A notable example is the synthesis of vinyl ether monomers from renewable resources like soybean oil through base-catalyzed transesterification with 2-(vinyloxy)ethanol. nbinno.com This approach can be adapted for the synthesis of 2-(vinyloxy)ethanamine derivatives, contributing to the development of more sustainable and environmentally friendly chemical processes. The use of enzymatic catalysis is another avenue being explored for the synthesis of vinyl ethers, offering high selectivity and operation under benign conditions.

The following table summarizes key aspects of emerging green synthetic methodologies relevant to 2-(vinyloxy)ethanamine:

| Methodology | Catalyst/Enzyme | Key Advantages | Research Focus |

| Transvinylation/Transetherification | Palladium (II) complexes, Iridium catalysts | Milder reaction conditions, avoids acetylene | Catalyst efficiency, recyclability, lower catalyst loading |

| Bio-based Synthesis | Base catalysts (e.g., for transesterification) | Use of renewable feedstocks, potential for biodegradability | Adapting methods for amine-containing vinyl ethers, process optimization |

| Enzymatic Catalysis | Lipases (e.g., Candida antarctica lipase B) | High selectivity, mild conditions, minimal byproducts | Enzyme stability, substrate scope, process scalability |

Exploration of Uncharted Reactivity Pathways and Catalytic Systems

The dual functionality of 2-(vinyloxy)ethanamine offers a rich landscape for exploring novel reactivity pathways. The electron-rich vinyl group is susceptible to various transformations beyond polymerization, including cycloaddition and hydroformylation reactions. Future research will likely focus on uncovering new reactions and developing selective catalytic systems to control the outcome of these transformations.

The primary amine group serves as a handle for a wide range of derivatization reactions. For instance, research on the related bis(2-(vinyloxy)ethyl)amine has demonstrated its utility in synthesizing pyrimidine (B1678525) derivatives with potential anti-inflammatory and analgesic activities. This highlights the potential for discovering new bioactive molecules based on the 2-(vinyloxy)ethanamine scaffold.

Moreover, the development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. This includes the screening of palladium catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Asymmetric catalysis using chiral catalysts could also be employed to synthesize enantiomerically pure derivatives of 2-(vinyloxy)ethanamine, which is of significant interest in the pharmaceutical industry. nbinno.com

Design and Synthesis of Next-Generation Polymer Architectures

The polymerizable nature of the vinyl ether group makes 2-(vinyloxy)ethanamine a valuable monomer for the creation of specialty polymers. A key area of future research is the design and synthesis of next-generation polymer architectures with tailored properties. The incorporation of the primary amine functionality into the polymer backbone or as a pendant group can impart unique characteristics such as pH-responsiveness, improved adhesion, and the ability to be further functionalized.

A significant advancement in polymer synthesis that can be applied to 2-(vinyloxy)ethanamine is living carbocationic polymerization. wikipedia.org This technique allows for the precise control over polymer molecular weight and architecture, enabling the synthesis of well-defined structures like block copolymers. nbinno.com For example, the living carbocationic polymerization of 2-(vinyloxy)ethyl soyate, a monomer derived from soybean oil, has been successfully demonstrated. osti.govosti.gov This provides a strong precedent for developing similar controlled polymerization methods for 2-(vinyloxy)ethanamine to create advanced materials.

Future research in this area will likely focus on:

Stimuli-responsive polymers: Creating polymers that change their properties in response to environmental cues such as pH, temperature, or light.

Biodegradable polymers: Designing polymers that can break down into non-toxic components, addressing environmental concerns.

Functional coatings and adhesives: Developing high-performance materials with enhanced adhesion, durability, and chemical resistance. lookchem.com

Biomedical applications: Synthesizing biocompatible polymers for use in drug delivery systems and medical devices. nbinno.com

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry is poised to play an increasingly important role in guiding the design and synthesis of novel 2-(vinyloxy)ethanamine derivatives and materials. Advanced computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity and properties of molecules before they are synthesized in the lab.

For instance, DFT calculations can be employed to determine bond dissociation energies, which provides insights into the stability and reactivity of different parts of the 2-(vinyloxy)ethanamine molecule. This information can be invaluable for designing new reactions and understanding reaction mechanisms. Molecular dynamics simulations can also be used to model the behavior of polymers derived from 2-(vinyloxy)ethanamine, helping to predict their physical properties and interactions with other molecules.

The integration of computational and experimental approaches will accelerate the discovery of new applications for this versatile compound. Predictive models can be used to screen virtual libraries of 2-(vinyloxy)ethanamine derivatives for desired properties, allowing researchers to focus their experimental efforts on the most promising candidates.

Integration of 2-(Vinyloxy)ethanamine Chemistry into Broader Scientific Challenges

The unique properties of 2-(vinyloxy)ethanamine and its derivatives make them relevant to addressing a range of broader scientific challenges. In the field of sustainable chemistry, the development of bio-based polymers from 2-(vinyloxy)ethanamine can contribute to a circular economy and reduce reliance on fossil fuels. nbinno.comnbinno.com

In materials science, the ability to create functional polymers with controlled architectures opens up possibilities for developing advanced materials with applications in areas such as:

Energy: Membranes for fuel cells or batteries.

Environmental remediation: Materials for water purification or carbon capture.

Electronics: Components for flexible displays or sensors.

In the biomedical field, the biocompatibility and functionality of polymers derived from 2-(vinyloxy)ethanamine make them promising candidates for drug delivery systems, tissue engineering scaffolds, and diagnostic agents. nbinno.comnbinno.com The primary amine group can be used to attach targeting ligands or therapeutic agents, enabling the development of smart and targeted therapies.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods to confirm the structure of 2-(Vinyloxy)ethanamine?

- Methodological Answer : Combine ¹H/¹³C NMR to identify vinyloxy (-O-CH₂-CH₂) and ethanamine (-NH₂) groups. The vinyl proton signals typically appear as doublets (δ 4.5–6.5 ppm), while the ethanamine protons resonate at δ 2.5–3.5 ppm. IR spectroscopy can validate the amine group (N-H stretch ~3300 cm⁻¹) and ether linkage (C-O ~1100 cm⁻¹). Cross-reference with mass spectrometry (e.g., ESI-MS) for molecular ion confirmation .

Q. What safety protocols are critical when handling 2-(Vinyloxy)ethanamine?

- Methodological Answer : Use nitrile gloves , goggles , and fume hoods to avoid skin/eye contact and inhalation. Store in airtight containers away from oxidizers. For spills, neutralize with dilute acetic acid and dispose via hazardous waste protocols (e.g., incineration). Documented toxicity profiles of similar amines (e.g., skin irritation, respiratory risks) justify these measures .

Q. Which chromatographic techniques are optimal for purity assessment post-synthesis?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities. Use GC-MS for volatile byproduct identification. Calibrate with a certified reference standard and report retention times, peak areas, and mass fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in 2-(Vinyloxy)ethanamine derivatives?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL for bond length/angle precision. Address disorder in the vinyloxy group using TWINABS for data scaling. Compare experimental results with DFT-optimized geometries to validate molecular conformation .

Q. What strategies mitigate contradictions between computational and experimental stability data for 2-(Vinyloxy)ethanamine derivatives?

- Methodological Answer : Perform accelerated stability studies under varied pH/temperature. Use HPLC-UV to monitor degradation products. Cross-validate computational predictions (e.g., Reaxys or PISTACHIO databases) with empirical Arrhenius plots. Adjust force fields in molecular dynamics simulations to account for solvent effects .

Q. How can structure-activity relationships (SAR) elucidate 2-(Vinyloxy)ethanamine’s interaction with serotonin receptors?

- Methodological Answer : Synthesize analogs with modified vinyloxy/amine groups. Conduct radioligand binding assays (e.g., 5-HT₂A receptor) using [³H]LSD. Determine IC₅₀ values via nonlinear regression and correlate with molecular docking (e.g., AutoDock Vina). Validate functional activity via calcium flux assays in HEK293 cells expressing recombinant receptors .

Q. What experimental designs optimize the vinyloxy group’s reactivity in cross-coupling reactions?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)₂, XPhos) in Suzuki-Miyaura couplings with aryl boronic acids. Monitor reaction progress via TLC and isolate products via flash chromatography . Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Compare yields under inert (N₂) vs. aerobic conditions to assess oxidative stability .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies between NMR and mass spectrometry data in characterizing 2-(Vinyloxy)ethanamine?

- Methodological Answer : Re-examine NMR sample preparation (e.g., deuteration efficiency, solvent peaks). For MS, check ionization efficiency (e.g., ESI vs. APCI) and adduct formation (e.g., [M+H]⁺ vs. [M+Na]⁺). Use high-resolution MS (HRMS) to confirm exact mass (±5 ppm). If contradictions persist, validate via independent synthesis or 2D NMR (e.g., HSQC, HMBC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.